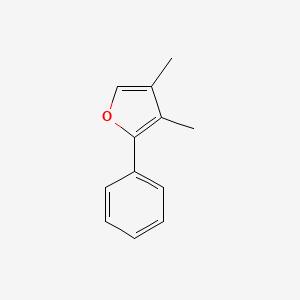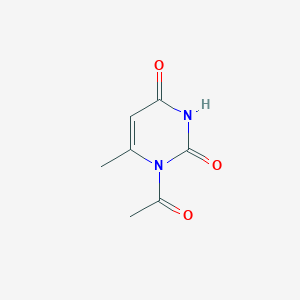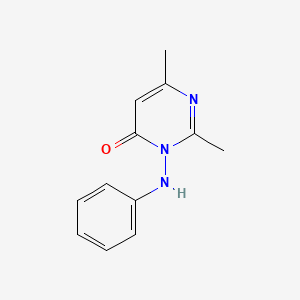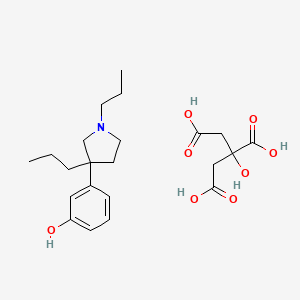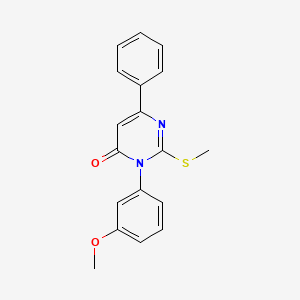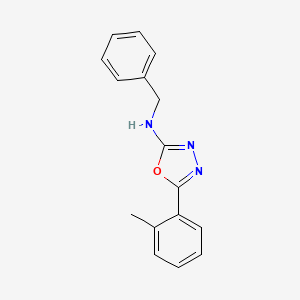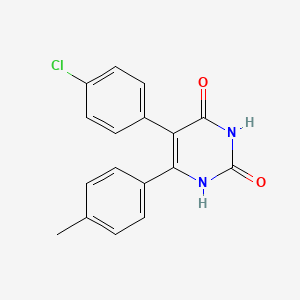
5-(4-chlorophenyl)-6-(4-methylphenyl)-1H-pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chlorophenyl)-6-(p-tolyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chlorophenyl group at the 5-position and a p-tolyl group at the 6-position of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-6-(p-tolyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with p-toluidine to form an intermediate Schiff base, which is then cyclized with urea to yield the desired pyrimidine derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 5-(4-Chlorophenyl)-6-(p-tolyl)pyrimidine-2,4(1H,3H)-dione may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Chlorophenyl)-6-(p-tolyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced pyrimidine derivatives. Substitution reactions can result in the formation of various substituted pyrimidine compounds.
Applications De Recherche Scientifique
5-(4-Chlorophenyl)-6-(p-tolyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(4-Chlorophenyl)-6-(p-tolyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Chlorophenyl)-6-phenylpyrimidine-2,4(1H,3H)-dione
- 5-(4-Chlorophenyl)-6-(m-tolyl)pyrimidine-2,4(1H,3H)-dione
- 5-(4-Chlorophenyl)-6-(o-tolyl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
5-(4-Chlorophenyl)-6-(p-tolyl)pyrimidine-2,4(1H,3H)-dione is unique due to the specific positioning of the chlorophenyl and p-tolyl groups, which can influence its chemical reactivity and biological activity. The presence of these substituents may enhance its potency and selectivity as a therapeutic agent compared to similar compounds.
Propriétés
Numéro CAS |
613667-39-3 |
|---|---|
Formule moléculaire |
C17H13ClN2O2 |
Poids moléculaire |
312.7 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-6-(4-methylphenyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H13ClN2O2/c1-10-2-4-12(5-3-10)15-14(16(21)20-17(22)19-15)11-6-8-13(18)9-7-11/h2-9H,1H3,(H2,19,20,21,22) |
Clé InChI |
OTQZFZOLDRQEMC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(C(=O)NC(=O)N2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


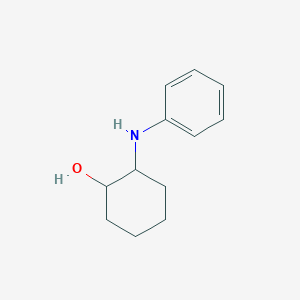
![(R)-Methyl 4-(benzo[d][1,3]dioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B15212349.png)

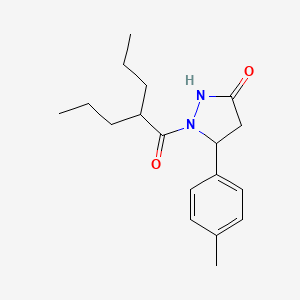
![Cyclopentanone, 2-[(2-ethoxy-1H-indol-3-yl)carbonyl]-4,4-dimethyl-](/img/structure/B15212356.png)

![14-[2-(Dimethylamino)ethyl]-4-methoxy-10-nitro-8,14,16-triazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17)-heptaen-15-one](/img/structure/B15212371.png)
